Cas no 2248350-56-1 (1-(4,4-Dimethyloxolan-2-yl)ethanamine)

1-(4,4-Dimethyloxolan-2-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- EN300-6506307
- 1-(4,4-dimethyloxolan-2-yl)ethan-1-amine
- 1-(4,4-Dimethyloxolan-2-yl)ethanamine
- 2248350-56-1
-
- インチ: 1S/C8H17NO/c1-6(9)7-4-8(2,3)5-10-7/h6-7H,4-5,9H2,1-3H3
- InChIKey: QSIXZSCECYLBGI-UHFFFAOYSA-N
- ほほえんだ: O1CC(C)(C)CC1C(C)N
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 35.2Ų
1-(4,4-Dimethyloxolan-2-yl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506307-5.0g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 5g |
$6043.0 | 2023-05-31 | ||
Enamine | EN300-6506307-1.0g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 1g |
$2083.0 | 2023-05-31 | ||
Enamine | EN300-6506307-10.0g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 10g |
$8961.0 | 2023-05-31 | ||
Enamine | EN300-6506307-0.05g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 0.05g |
$1750.0 | 2023-05-31 | ||
Enamine | EN300-6506307-0.25g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 0.25g |
$1917.0 | 2023-05-31 | ||
Enamine | EN300-6506307-0.5g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 0.5g |
$2000.0 | 2023-05-31 | ||
Enamine | EN300-6506307-0.1g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 0.1g |
$1834.0 | 2023-05-31 | ||
Enamine | EN300-6506307-2.5g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 2.5g |
$4084.0 | 2023-05-31 |
1-(4,4-Dimethyloxolan-2-yl)ethanamine 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
1-(4,4-Dimethyloxolan-2-yl)ethanamineに関する追加情報
Introduction to 1-(4,4-Dimethyloxolan-2-yl)ethanamine (CAS No. 2248350-56-1)
1-(4,4-Dimethyloxolan-2-yl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 2248350-56-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique oxolane ring structure appended to an ethylamine moiety, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of the 4,4-dimethyloxolan-2-yl substituent imparts distinct steric and electronic properties, making it a versatile scaffold for designing novel bioactive molecules.
The oxolane ring, a five-membered heterocycle containing one oxygen atom, is a common motif in natural products and synthetic intermediates. Its rigid structure and ability to adopt various conformations make it valuable for modulating molecular interactions. In 1-(4,4-Dimethyloxolan-2-yl)ethanamine, the dimethyl substitution on the oxolane ring further enhances its conformational flexibility while influencing electronic distributions. This balance of rigidity and flexibility is crucial for optimizing binding affinities in drug-like molecules.
Recent advancements in computational chemistry have enabled the systematic exploration of such heterocyclic compounds. Molecular modeling studies suggest that the dimethyloxolan-2-yl group in 1-(4,4-Dimethyloxolan-2-yl)ethanamine can effectively engage with biological targets through hydrophobic and hydrogen bonding interactions. This has opened up avenues for designing inhibitors or modulators of enzymes and receptors relevant to therapeutic intervention.
In the context of drug discovery, the amine functionality in 1-(4,4-Dimethyloxolan-2-yl)ethanamine provides a handle for further derivatization via reductive amination, amide bond formation, or coupling reactions with carboxylic acids. Such modifications are pivotal for enhancing solubility, bioavailability, and metabolic stability—key parameters for pharmaceutical candidates. The oxolane moiety, being relatively stable under physiological conditions, ensures that the core structure remains intact during biological processes.
One of the most compelling applications of 1-(4,4-Dimethyloxolan-2-yl)ethanamine lies in its role as a building block for kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The oxolane ring’s ability to mimic ATP binding pockets has been exploited to design selective kinase inhibitors. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in certain cancers.
The synthesis of 1-(4,4-Dimethyloxolan-2-yl)ethanamine involves multi-step organic transformations that highlight its synthetic utility. A common approach includes the reaction of ethylene oxide with dimethyl-substituted oxirane precursors followed by nucleophilic substitution with ammonia or amine derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, making large-scale production feasible. Such synthetic methodologies are essential for supplying pharmaceutical intermediates that meet stringent quality standards.
From a medicinal chemistry perspective, the structural features of 1-(4,4-Dimethyloxolan-2-yl)ethanamine offer a rich palette for structure-based drug design. The oxolane ring can be further functionalized to introduce additional pharmacophores or improve pharmacokinetic properties. For example, incorporating fluorine atoms or other halogens can enhance binding affinity through halogen bonding interactions. Such modifications are routinely explored using high-throughput screening (HTS) platforms combined with fragment-based drug design approaches.
The growing interest in biodegradable polymers has also highlighted the potential of compounds like 1-(4,4-Dimethyloxolan-2-yl)ethanamine as monomers or crosslinking agents. The oxolane ring’s stability allows it to participate in polymerization reactions while maintaining structural integrity. This has led to the development of novel biodegradable materials with applications in tissue engineering and sustained drug delivery systems. The dimethyl groups contribute to hydrophobicity, influencing material properties such as solubility and mechanical strength.
In summary, 1-(4,4-Dimethyloxolan-2-yl)ethanamine (CAS No. 2248350-56-1) represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features—combining a rigid oxolane ring with an amine functionality—make it an attractive scaffold for drug discovery and polymer chemistry alike. As research continues to uncover new synthetic routes and biological activities, 1-(4,4-Dimethyloxolan-2-ylenthanamine) is poised to play an increasingly significant role in advancing therapeutic interventions and innovative materials.
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